

The Synthetic Versatility of 3-Bromo-4-pyridinecarboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-4-pyridinecarboxaldehyde
Cat. No.:	B108003

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-pyridinecarboxaldehyde is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring, the aldehyde functionality, and the reactive bromine atom, make it a versatile substrate for a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of **3-Bromo-4-pyridinecarboxaldehyde**, including detailed experimental protocols for key reactions, quantitative data, and visualizations of reaction pathways to aid in the design of novel synthetic routes.

Physicochemical and Safety Data

A summary of the key physical and safety properties of **3-Bromo-4-pyridinecarboxaldehyde** is provided below. It is a yellow to light brown crystalline powder. It is soluble in many organic solvents like ethanol and dichloromethane.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ BrNO	
Molecular Weight	186.01 g/mol	
Melting Point	81-82 °C	
CAS Number	70201-43-3	
Appearance	Light yellow to light brown crystalline powder	

Safety Information: **3-Bromo-4-pyridinecarboxaldehyde** is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, goggles, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

Core Reactivity Profile

The reactivity of **3-Bromo-4-pyridinecarboxaldehyde** is dominated by three main features: the aldehyde group, the carbon-bromine bond, and the pyridine ring itself. This allows for a diverse range of transformations, making it a valuable intermediate in the synthesis of complex molecules.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for various synthetic manipulations, including oxidation, reduction, and carbon-carbon bond formation.

1. Oxidation to Carboxylic Acid:

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-bromoisonicotinic acid, a valuable intermediate in its own right.

Oxidizing Agent	Solvent	Temperature	Time	Yield
Potassium Permanganate (KMnO ₄)	Water/Pyridine	Reflux	4h	Moderate to High
Jones Reagent (CrO ₃ /H ₂ SO ₄)	Acetone	0 °C to RT	1-2h	High
Silver(I) Oxide (Ag ₂ O)	aq. NaOH/Ethanol	RT	12h	High

Experimental Protocol: Oxidation with Potassium Permanganate

- Dissolve **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in a mixture of pyridine and water (1:1).
- Heat the solution to reflux.
- Add potassium permanganate (2.0 eq) portion-wise over 1 hour.
- Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and filter off the manganese dioxide.
- Wash the filter cake with hot water.
- Acidify the combined filtrate with concentrated HCl to pH 3-4 to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to afford 3-bromoisonicotinic acid.

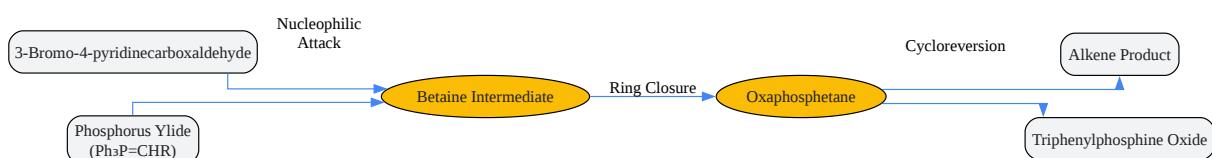
2. Reduction to Alcohol:

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-bromopyridin-4-yl)methanol, using mild reducing agents.

Reducing Agent	Solvent	Temperature	Time	Yield
Sodium Borohydride (NaBH ₄)	Methanol/Ethanol	0 °C to RT	1-2h	>90%
Lithium Aluminum Hydride (LiAlH ₄)	THF/Diethyl ether	0 °C	30 min	High

Experimental Protocol: Reduction with Sodium Borohydride

- Dissolve **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in methanol at 0 °C.
- Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at room temperature for 1-2 hours until completion (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (3-bromopyridin-4-yl)methanol.


3. Wittig Reaction:

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with a defined double bond position.

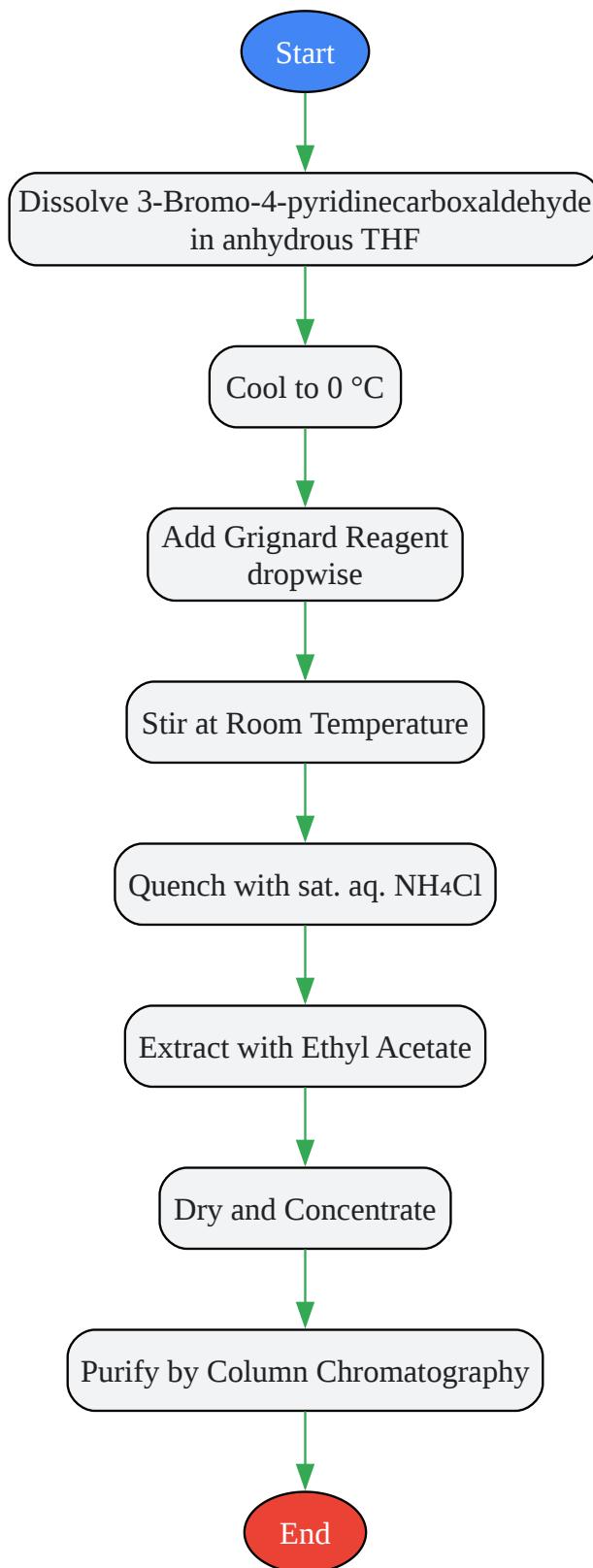
Phosphorus Ylide	Base	Solvent	Temperature	Yield
Ph ₃ P=CH ₂	n-BuLi	THF	-78 °C to RT	Good
Ph ₃ P=CHCO ₂ Et	NaH	THF/DMF	RT to 60 °C	High

Experimental Protocol: Wittig Olefination

- To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.
- Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.
- Cool the solution back to -78 °C and add a solution of **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in anhydrous THF.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with ethyl acetate, dry the organic layer, and concentrate.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: The Wittig reaction mechanism.


4. Grignard and Organolithium Addition:

Carbon nucleophiles, such as Grignard reagents and organolithiums, readily add to the carbonyl group to form secondary alcohols.

Nucleophile	Solvent	Temperature	Yield
MeMgBr	THF/Diethyl ether	0 °C to RT	High
PhLi	Diethyl ether	-78 °C to RT	High

Experimental Protocol: Grignard Addition

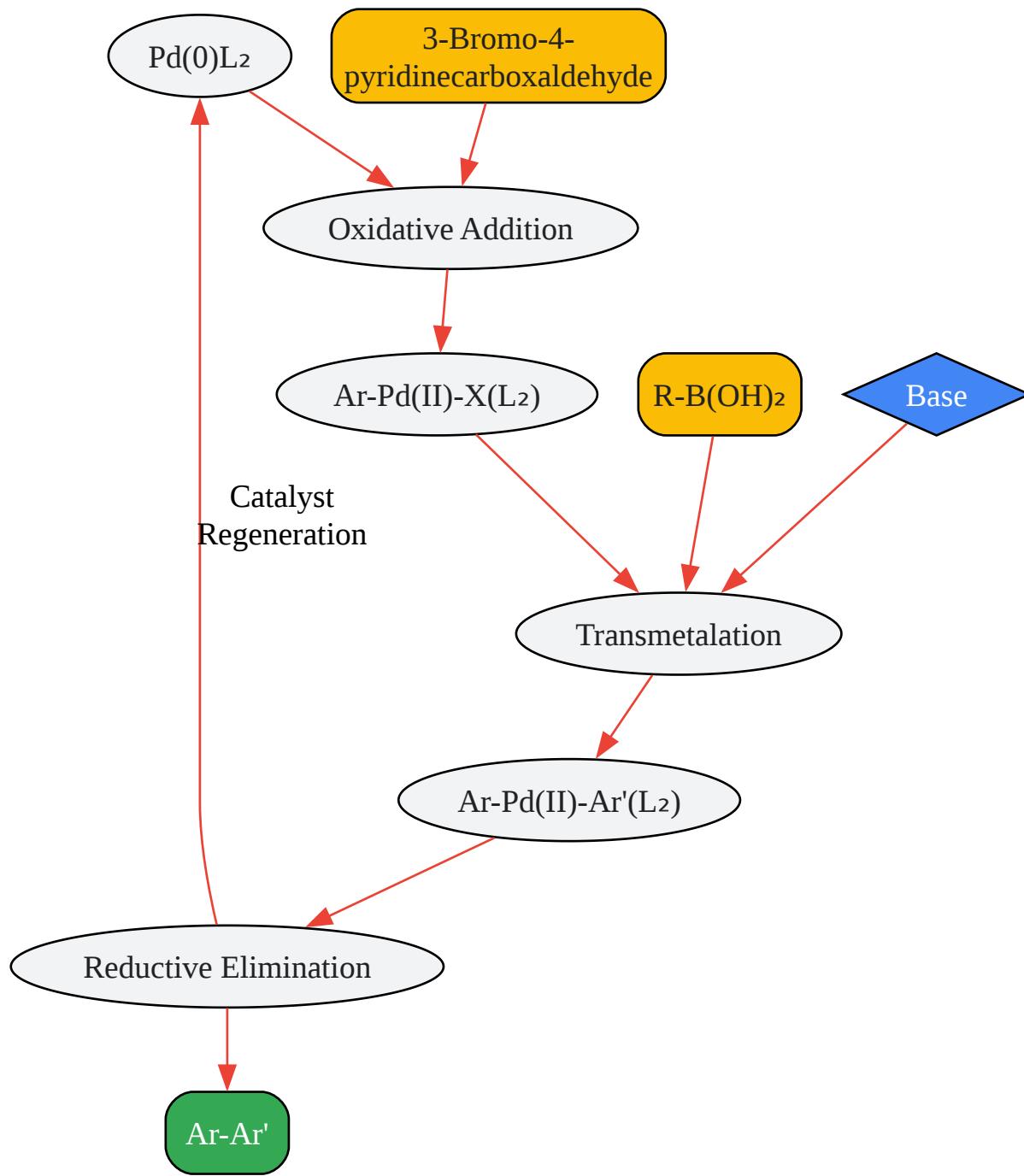
- To a solution of **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in anhydrous THF at 0 °C, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.
- Stir the reaction at room temperature for 2-4 hours.
- Quench the reaction carefully with saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting secondary alcohol by column chromatography.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Grignard reaction.

Reactions at the Carbon-Bromine Bond

The C-Br bond on the pyridine ring is an excellent site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.


1. Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction couples **3-Bromo-4-pyridinecarboxaldehyde** with boronic acids or their esters to form biaryl compounds.

Boronic Acid	Catalyst	Ligand	Base	Solvent	Temp.	Yield
Phenylboronic acid	Pd(OAc) ₂	PPh ₃	K ₂ CO ₃	Toluene/H ₂ O	100 °C	Good
4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄	-	Na ₂ CO ₃	Dioxane/H ₂ O	90 °C	High

Experimental Protocol: Suzuki-Miyaura Coupling

- In a flask, combine **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
- Heat the reaction mixture at 100 °C for 12-24 hours.
- Cool to room temperature, dilute with water, and extract with ethyl acetate.
- Dry the organic layer, concentrate, and purify by column chromatography.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

2. Sonogashira Coupling:

This reaction facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Alkyne	Pd Catalyst	Cu co-catalyst	Base	Solvent	Temp.	Yield
Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂	CuI	Et ₃ N	THF	RT	High
Trimethylsilylacetylene	Pd(PPh ₃) ₄	CuI	i-Pr ₂ NH	Toluene	50 °C	Good

Experimental Protocol: Sonogashira Coupling

- To a solution of **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), copper(I) iodide (0.04 eq), and an amine base (e.g., triethylamine, 2.0 eq).
- Degas the mixture with an inert gas.
- Add the terminal alkyne (1.2 eq) and stir at room temperature until the reaction is complete.
- Dilute with an organic solvent and filter through celite.
- Wash the filtrate with saturated aqueous NH₄Cl, then brine.
- Dry the organic layer, concentrate, and purify by chromatography.

3. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling **3-Bromo-4-pyridinecarboxaldehyde** with primary or secondary amines.

Amine	Pd Catalyst	Ligand	Base	Solvent	Temp.	Yield
Aniline	Pd ₂ (dba) ₃	BINAP	NaOt-Bu	Toluene	80 °C	Good
Morpholine	Pd(OAc) ₂	XPhos	K ₃ PO ₄	Dioxane	100 °C	High

Experimental Protocol: Buchwald-Hartwig Amination

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), ligand (e.g., BINAP, 0.02 eq), and base (e.g., NaOt-Bu, 1.4 eq).
- Add **3-Bromo-4-pyridinecarboxaldehyde** (1.0 eq) and the amine (1.2 eq).
- Add anhydrous toluene and seal the tube.
- Heat the reaction mixture at 80-100 °C for 12-24 hours.
- Cool to room temperature, dilute with ether, and filter through celite.
- Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

3-Bromo-4-pyridinecarboxaldehyde is a highly versatile and valuable building block for organic synthesis. The presence of three distinct reactive sites allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The reactions outlined in this guide, including manipulations of the aldehyde group and cross-coupling reactions at the C-Br bond, demonstrate the significant potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The provided protocols and data serve as a practical resource for researchers aiming to incorporate this versatile intermediate into their synthetic strategies.

- To cite this document: BenchChem. [The Synthetic Versatility of 3-Bromo-4-pyridinecarboxaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108003#reactivity-profile-of-3-bromo-4-pyridinecarboxaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com